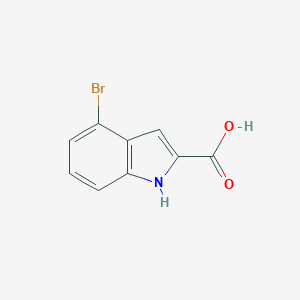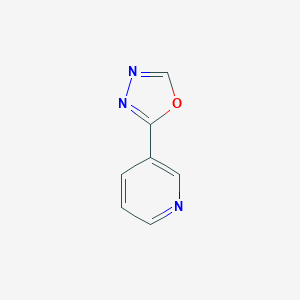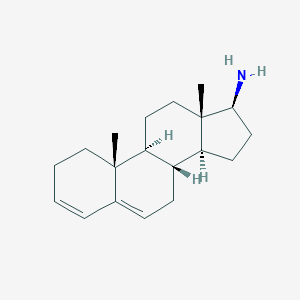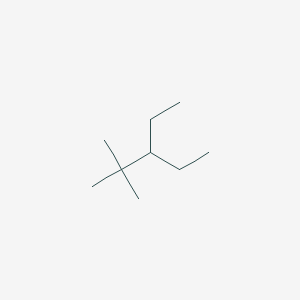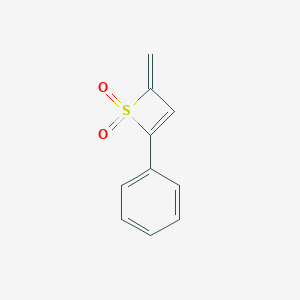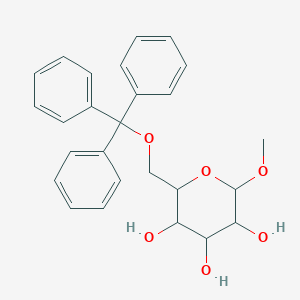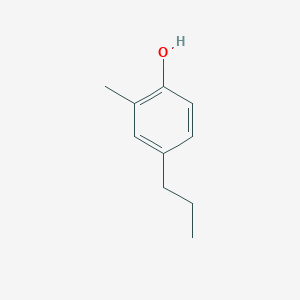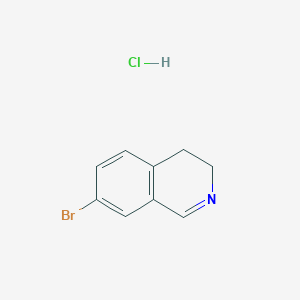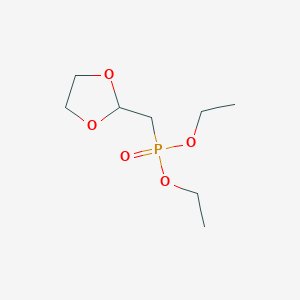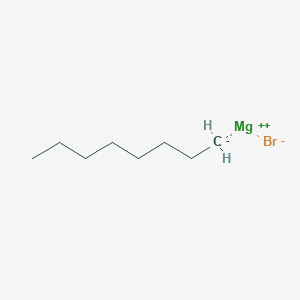
Brucine N-oxide
Vue d'ensemble
Description
Nivalin, ou Galantamine, est un alcaloïde présent dans plusieurs espèces végétales, dont Galanthus nivalis (perce-neige commun), Galanthus caucasicus (perce-neige du Caucase), et d'autres membres de la famille des Amaryllidaceae, comme les jonquilles, les perce-neige et les lys araignées rouges . Il peut également être synthétisé artificiellement. La galantamine est principalement connue pour son potentiel à ralentir le déclin cognitif et est utilisée cliniquement pour traiter les stades précoces de la maladie d'Alzheimer et les troubles de la mémoire.
Méthodes De Préparation
Extraction naturelle::
- La galantamine a été isolée pour la première fois des bulbes de Galanthus nivalis en Union soviétique dans les années 1940.
- Le principe actif a été identifié et étudié, en particulier en relation avec ses propriétés inhibitrices de l'acétylcholinestérase (AChE).
- Nom chimique : (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-méthoxy-11-méthyl-6H-benzofuro3a,3,2-efbenzazépine-6-ol.
- La galantamine peut être synthétisée par diverses réactions chimiques, mais les voies de synthèse exactes dépassent la portée de cet article.
Analyse Des Réactions Chimiques
- La galantamine est un inhibiteur compétitif et réversible de l'acétylcholinestérase (AChE).
- Elle augmente les niveaux d'acétylcholine en inhibant l'AChE musculaire et cérébrale, améliorant ainsi le tonus cholinergique.
- Les réactions courantes comprennent l'oxydation, la réduction et la substitution, mais les réactifs et les conditions spécifiques varient.
- Les principaux produits formés dépendent du type de réaction et des matières premières.
4. Applications de la recherche scientifique
La galantamine trouve des applications dans :
Traitement de la maladie d'Alzheimer : Utilisée cliniquement pour ralentir le déclin cognitif.
Amélioration de la mémoire : Améliore le traitement de la mémoire, le raisonnement et la pensée.
Troubles neurologiques : Étudiée pour d'autres affections neurodégénératives.
Recherche sur le système cholinergique : Utilisée comme outil pour étudier les voies de l'acétylcholine.
5. Mécanisme d'action
- La galantamine inhibe l'AChE, empêchant la dégradation de l'acétylcholine.
- Les niveaux élevés d'acétylcholine améliorent les fonctions neuromodulatrices, bénéficiant à la cognition.
Applications De Recherche Scientifique
Galantamine finds applications in:
Alzheimer’s Disease Treatment: Clinically used to slow cognitive decline.
Memory Enhancement: Improves memory processing, reasoning, and thinking.
Neurological Disorders: Investigated for other neurodegenerative conditions.
Cholinergic System Research: Used as a tool to study acetylcholine pathways.
Mécanisme D'action
- Galantamine inhibits AChE, preventing acetylcholine breakdown.
- Elevated acetylcholine levels enhance neuromodulatory functions, benefiting cognition.
Comparaison Avec Des Composés Similaires
- La galantamine se distingue par sa double action (inhibition de l'AChE et modulation des récepteurs nicotiniques).
- Les composés similaires comprennent le donépézil, la rivastigmine et la tacrine.
Propriétés
IUPAC Name |
10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQMKWPZAYIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938270 | |
| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-81-4 | |
| Record name | Brucine, oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brucine, oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-7-oxo-6,7,7a,8,8a,11,12a,12b,12c,13-decahydro-5H,14H-7,9-methano-12-oxa-7lambda~5~,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brucine N-oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


